

# Risocaine (CAS 94-12-2): A Technical Overview of a Classic Local Anesthetic

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Risocaine**, also known by its chemical name propyl 4-aminobenzoate, is a local anesthetic agent belonging to the ester class of anesthetics. With the CAS number 94-12-2, this compound has been utilized for its nerve-blocking properties, primarily in topical applications to alleviate pain and itching.[1][2] Structurally, it is an ester derived from p-aminobenzoic acid (PABA), a common scaffold for many local anesthetics.[3][4] This technical guide provides a comprehensive overview of the available scientific information on **Risocaine**, including its chemical and physical properties, synthesis, mechanism of action, and pharmacological data, with a focus on presenting quantitative information and experimental methodologies where available.

## **Chemical and Physical Properties**

**Risocaine** is a white crystalline solid, appearing as prisms when recrystallized.[3] It is very soluble in organic solvents such as benzene, ether, ethanol, and chloroform, but is sparingly soluble in water. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Risocaine



| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| CAS Number        | 94-12-2  |              |
| Molecular Formula | C10H13NO2  | -            |
| Molecular Weight  | 179.22 g/mol   | -            |
| IUPAC Name        | propyl 4-aminobenzoate   | -            |
| Synonyms          | Propesin, Keloform P, Propyl-<br>p-amino benzoate                                | _            |
| Melting Point     | 75 °C  | -            |
| Boiling Point     | 206-208 °C @ 2 Torr  | -            |
| Appearance        | White crystalline solid (prisms)   |              |
| Solubility        | Very soluble in benzene, ether, ethanol, chloroform; sparingly soluble in water. | -            |

### **Synthesis**

The synthesis of **Risocaine**, or propyl 4-aminobenzoate, is typically achieved through the Fischer esterification of 4-aminobenzoic acid with propanol in the presence of an acid catalyst, such as sulfuric acid. While a detailed, step-by-step protocol for **Risocaine** is not readily available in recent literature, the synthesis of its isomer, isopropyl 4-aminobenzoate, provides a representative experimental procedure.

## Experimental Protocol: Synthesis of Isopropyl 4aminobenzoate (Illustrative)

This protocol for a related compound illustrates the likely synthetic route for **Risocaine**.

- Reaction Setup: In a 100 ml round-bottomed flask, combine 1.0 g of 4-aminobenzoic acid with 20 ml of 2-propanol.
- Catalysis: Add a catalytic amount of concentrated sulfuric acid to the mixture.

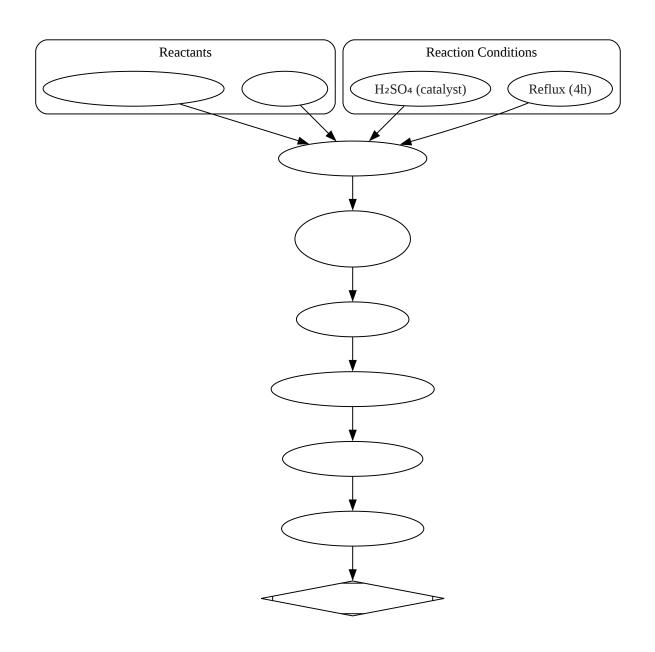






- Reflux: Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Quenching and Precipitation: After the reaction is complete, quench the mixture with water. The product will precipitate out of the solution.
- Isolation and Purification: Collect the precipitate by filtration and dry the solid. The crude product can be further purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.





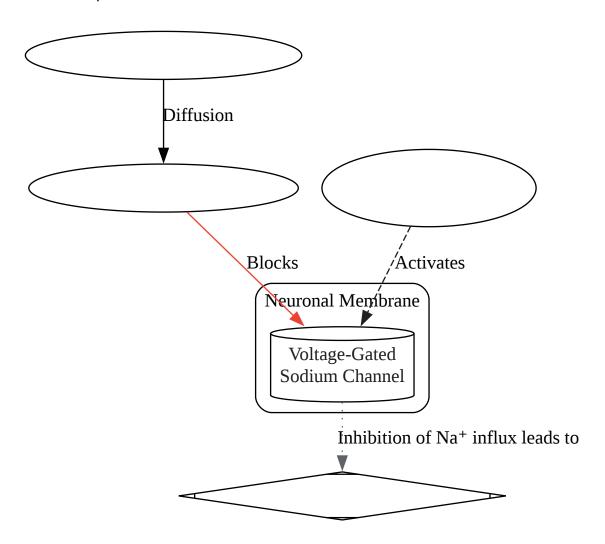
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# Pharmacology and Mechanism of Action Mechanism of Action: Sodium Channel Blockade

As a local anesthetic, **Risocaine**'s primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes. This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials. By blocking nerve impulse transmission, **Risocaine** prevents the sensation of pain from reaching the central nervous system.

The unionized form of the local anesthetic is thought to be responsible for penetrating the lipidrich nerve membrane, while the ionized form is believed to interact with the sodium channel from within the axoplasm.



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#### **Pharmacokinetics**

Limited pharmacokinetic data is available for **Risocaine**. An early study reported a duration of action of 14 minutes for "propesin" (a synonym for **Risocaine**) in rabbits. In a study investigating the brain uptake of various p-aminobenzoic acid esters in rats, propyl p-aminobenzoate was found to rapidly disappear from the plasma in a dose-dependent manner. The plasma profiles of these compounds were well-described by a two-compartment model with Michaelis-Menten elimination kinetics.

## **Biological Activities and In Vivo Studies**

The primary biological activity of **Risocaine** is local anesthesia. In vivo studies to determine the efficacy of local anesthetics commonly employ models such as the rabbit corneal reflex assay and the guinea pig skin test.

## Experimental Protocol: Rabbit Corneal Reflex Assay (General)

- Animal Model: Healthy rabbits are used for this assay.
- Application: A solution of the local anesthetic is instilled into the conjunctival sac of one eye, with the other eye serving as a control.
- Assessment: The corneal reflex is tested periodically by gently touching the cornea with a soft object, such as a cotton wisp.
- Endpoint: The onset of anesthesia is noted as the time to the loss of the blink reflex, and the
  duration of action is the time until the reflex returns.

## Experimental Protocol: Guinea Pig Intradermal Wheal Assay (General)

- Animal Model: Guinea pigs are used for this model of infiltration anesthesia.
- Procedure: The hair on the back of the guinea pig is clipped, and the local anesthetic solution is injected intradermally to raise a wheal.



- Assessment: The area is then stimulated with a sharp object (e.g., a pinprick) at regular intervals.
- Endpoint: The duration of anesthesia is determined by the time until the animal resumes a normal flinching response to the stimulus.

### **Signaling Pathways**

Despite mentions in some literature of potential neuroleptic properties or effects on apoptosis and collagen synthesis, extensive searches for primary research did not yield any specific studies or data to substantiate these claims for **Risocaine**. Consequently, there is no available information on the modulation of specific signaling pathways by **Risocaine**.

### Conclusion

**Risocaine** is a classic ester-type local anesthetic with a well-understood primary mechanism of action involving the blockade of voltage-gated sodium channels. While its chemical properties and a general synthetic route are established, there is a notable lack of detailed, modern quantitative data on its potency (e.g., IC<sub>50</sub> values), specific pharmacokinetic parameters, and in-depth studies on its effects on other biological pathways. The information presented here is based on the available scientific literature and provides a foundation for researchers and drug development professionals. Further investigation would be required to fully characterize the pharmacological profile of **Risocaine** according to contemporary standards.

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